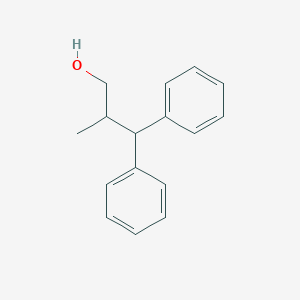

2-Methyl-3,3-diphenylpropan-1-ol

CAS No.: 38228-64-7

Cat. No.: VC18758482

Molecular Formula: C16H18O

Molecular Weight: 226.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38228-64-7 |

|---|---|

| Molecular Formula | C16H18O |

| Molecular Weight | 226.31 g/mol |

| IUPAC Name | 2-methyl-3,3-diphenylpropan-1-ol |

| Standard InChI | InChI=1S/C16H18O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |

| Standard InChI Key | YCBMNNXBFTVADR-UHFFFAOYSA-N |

| Canonical SMILES | CC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Methyl-3,3-diphenylpropan-1-ol (IUPAC name: 2-methyl-3,3-diphenylpropan-1-ol) features a three-carbon chain with the following substituents:

-

A hydroxyl (-OH) group at carbon 1.

-

A methyl (-CH) group at carbon 2.

-

Two phenyl (-CH) groups at carbon 3.

The molecular formula is CHO, with a molecular weight of 226.31 g/mol. The presence of bulky phenyl groups induces steric hindrance, influencing reactivity and physical properties such as solubility .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 226.31 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | ~1.1 g/cm (estimated) |

| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, dichloromethane) |

Synthesis Pathways

Reduction of 2-Methyl-3,3-diphenylpropan-1-one

A plausible route involves the reduction of the corresponding ketone, 2-methyl-3,3-diphenylpropan-1-one, using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) . The ketone precursor can be synthesized via a ruthenium-catalyzed coupling reaction between propiophenone and benzyl alcohol, as described in Patent CN107857697B .

Reaction Overview:

-

Ketone Synthesis:

Propiophenone (CHCOCH) reacts with benzyl alcohol (CHCHOH) in the presence of a pincer ruthenium catalyst and a base (e.g., KPO) at 120°C under argon. This yields 2-methyl-1,3-diphenylpropan-1-one with a reported yield of up to 80% . -

Ketone Reduction:

The ketone is reduced to the alcohol using NaBH in methanol or LiAlH in dry ether:

Grignard Reaction Alternative

An alternative method employs a Grignard reagent (e.g., methylmagnesium bromide) reacting with 3,3-diphenylpropanal:

This route is less documented but theoretically viable for introducing the methyl group at position 2.

Physicochemical Properties

Spectral Data

While experimental data for 2-methyl-3,3-diphenylpropan-1-ol are scarce, analogs like 2-amino-3,3-diphenylpropan-1-ol provide reference points :

-

H NMR (400 MHz, CDCl):

-

δ 7.2–7.4 ppm (aromatic protons, 10H).

-

δ 3.6–3.8 ppm (CHOH, 2H).

-

δ 1.2–1.4 ppm (CH, 3H).

-

-

C NMR (100 MHz, CDCl):

-

δ 140–125 ppm (aromatic carbons).

-

δ 70–75 ppm (C-OH).

-

δ 20–25 ppm (CH).

-

Stability and Reactivity

-

Thermal Stability: The compound is stable at room temperature but may decompose above 200°C.

-

Chemical Reactivity: The hydroxyl group participates in esterification and etherification reactions, while the phenyl groups enable electrophilic aromatic substitution .

Applications and Industrial Relevance

Materials Science

The compound’s aromatic rigidity and tertiary alcohol functionality make it a potential monomer for high-performance polymers or crosslinking agents in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume